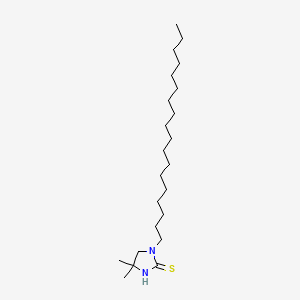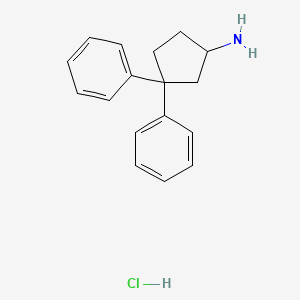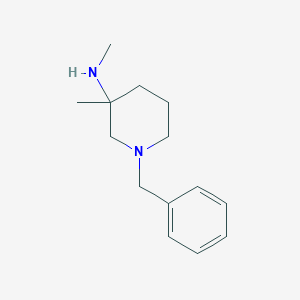
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is a chemical compound that features a phenol group attached to a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditionsThis method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. These processes often utilize metal-free conditions to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 3-nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
4-(3-methyl-1,2,4-triazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-10-6-12(11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
Clave InChI |
WVUZLRQIWWGTSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


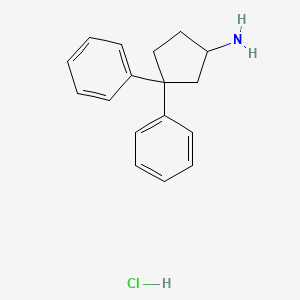
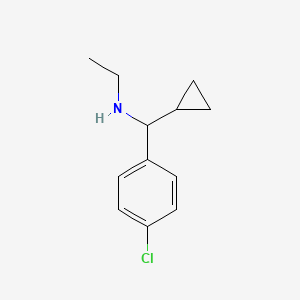
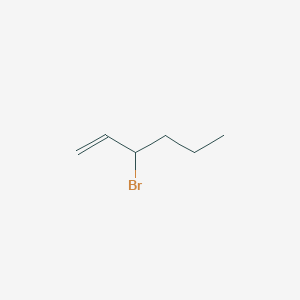
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

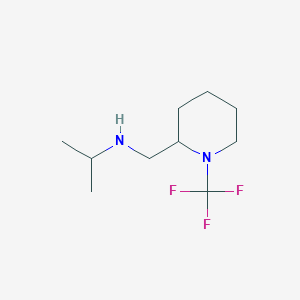


![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
